molecular formula C12H13O4- B062869 (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid CAS No. 182247-45-6

(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid

Cat. No.: B062869
CAS No.: 182247-45-6
M. Wt: 221.23 g/mol
InChI Key: BUNMUVFKMIOEQU-JTQLQIEISA-M
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Description

(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid is a high-value, enantiopure chiral building block of significant interest in medicinal chemistry and organic synthesis. This compound features a benzyl group and two differentially protected carboxylic acid functionalities (a methyl ester and a free acid) on a four-carbon backbone, all arranged around a stereochemically defined (S)-configured center. Its primary research application lies in its role as a key synthon for the construction of complex, biologically active molecules, particularly peptide mimetics and protease inhibitor scaffolds. The presence of the chiral benzyl-substituted carbon allows researchers to introduce stereochemical complexity into target structures, which is crucial for achieving specificity and potency in drug-target interactions. The orthogonal protecting groups enable sequential and selective derivatization, offering synthetic flexibility for coupling to other molecular fragments via amide or ester bonds. Researchers utilize this compound extensively in the development of novel Active Pharmaceutical Ingredients (APIs), exploring its incorporation into potential therapeutics for conditions such as hypertension, cancer, and viral infections, where modulating enzyme activity is a key mechanism of action. It is also a valuable intermediate in asymmetric synthesis for preparing more elaborate chiral compounds. Our product is supplied with guaranteed high chemical and enantiomeric purity to ensure reproducibility and reliability in your advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

182247-45-6

Molecular Formula

C12H13O4-

Molecular Weight

221.23 g/mol

IUPAC Name

(3S)-3-benzyl-4-methoxy-4-oxobutanoate

InChI

InChI=1S/C12H14O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)/p-1/t10-/m0/s1

InChI Key

BUNMUVFKMIOEQU-JTQLQIEISA-M

SMILES

COC(=O)C(CC1=CC=CC=C1)CC(=O)O

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)CC(=O)[O-]

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)CC(=O)[O-]

Origin of Product

United States

Stereoselective Synthesis Methodologies for S 3 Benzyl 4 Methoxy 4 Oxobutanoic Acid and Analogs

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct pathway to enantiomerically pure compounds, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Chiral Auxiliary-Mediated Strategies for Similar Benzyl-Containing Systems

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.orgnih.gov One of the most successful and widely utilized classes of chiral auxiliaries are the oxazolidinones, developed by David A. Evans. wikipedia.orgrsc.org These auxiliaries are particularly effective in the asymmetric alkylation of enolates, a key strategy for establishing stereocenters alpha to a carbonyl group. rsc.orgresearchgate.net

The general strategy involves acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or the related (S)-4-benzyl-2-oxazolidinone, with a suitable carboxylic acid derivative. williams.edu Subsequent deprotonation with a strong base, like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, generates a rigid, chelated (Z)-enolate. wikipedia.orgwilliams.edu The chiral auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile, such as benzyl (B1604629) bromide, to attack from the less hindered face. uwindsor.ca This substrate-controlled reaction leads to the formation of a new stereocenter with a high degree of diastereoselectivity. researchgate.netuwindsor.ca Finally, the chiral auxiliary is cleaved under mild conditions, for instance, via hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired chiral carboxylic acid, which can then be esterified to afford the final product. williams.edu The valuable chiral auxiliary can often be recovered and reused. nih.gov

Table 1: Diastereoselective Benzylation using Evans Oxazolidinone Auxiliary

Chiral Auxiliary Electrophile Base Diastereomeric Ratio (d.r.) Reference
(S)-4-benzyl-2-oxazolidinone Benzyl Bromide NaN(TMS)₂ >98:2 williams.edu
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Allyl Iodide NaN(TMS)₂ 98:2 williams.edu

Stereoselective Reduction Methods for β-Keto Acid Esters and Derivatives

An alternative and highly efficient approach to chiral butanoic acid derivatives involves the stereoselective reduction of a prochiral β-keto ester. Asymmetric hydrogenation is a powerful tool for this transformation, affording β-hydroxy esters with excellent enantioselectivity. acs.org These β-hydroxy esters are versatile intermediates that can be further elaborated to the target compound.

Catalytic asymmetric hydrogenation often employs transition metal complexes with chiral ligands. rsc.org Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) systems are classic examples of highly effective catalysts for the hydrogenation of β-keto esters, often achieving high conversions and enantiomeric excesses (ee) up to 99%. rsc.orgnih.gov More recently, iridium catalysts bearing chiral P,N,N-ligands have also been developed, demonstrating good to excellent enantioselectivities for a range of β-keto ester substrates. researchgate.net

Dynamic kinetic resolution (DKR) is a particularly powerful variation of this method, especially for α-substituted β-keto esters. acs.org In DKR, a chiral catalyst selectively hydrogenates one enantiomer of the rapidly racemizing starting material, allowing for the theoretical conversion of the entire racemic mixture into a single stereoisomer of the product with high diastereo- and enantioselectivity. acs.orgnih.gov

Table 2: Catalytic Asymmetric Hydrogenation of β-Keto Esters

Catalyst System Substrate Example Enantiomeric Excess (ee) Reference
Ru-BINAP Methyl 3-oxobutanoate Up to 99.3% nih.gov
Ir-chiral ferrocenyl P,N,N-ligand Ethyl 3-oxobutanoate Up to 95% researchgate.net
(S,S)-DIPSkewphos/3-AMIQ–Ru(II) α-Alkyl-β-keto ester ≥99% acs.org

Chemoenzymatic Synthesis Considerations

Chemoenzymatic strategies combine the selectivity of biocatalysts with the versatility of chemical synthesis to create efficient and environmentally benign routes to chiral compounds. mdpi.com Enzymes, such as lipases and ketoreductases, can operate under mild conditions and often exhibit exquisite stereo- and regioselectivity. nih.gov

For the synthesis of optically active butanoic acid derivatives, enzymatic kinetic resolution is a common approach. In this method, a lipase is used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of a β-hydroxy ester, leaving the other enantiomer unreacted. researchgate.net For example, lipases like Candida antarctica lipase B (CALB) are highly effective for the kinetic resolution of racemic ethyl-3-hydroxybutyrate, providing both (R)- and (S)-enantiomers with high enantiomeric excess. researchgate.net

Alternatively, aldolase-catalyzed reactions can be employed for asymmetric C-C bond formation. For instance, a trans-o-hydroxybenzylidene pyruvate aldolase can catalyze the reaction between fluoropyruvate and various aldehydes to yield syn-configured α-fluoro β-hydroxy carboxylic acids with greater than 98% ee. nih.govresearchgate.net While not directly producing the target molecule, this demonstrates the potential of enzymes to construct the core chiral β-hydroxy acid scaffold.

Table 3: Examples of Chemoenzymatic Synthesis for Chiral Hydroxy Esters

Enzyme Reaction Type Substrate Product ee Reference
Candida antarctica lipase B (CALB) Kinetic Resolution (Acetylation) Racemic ethyl-3-hydroxybutyrate >96% researchgate.net
Trans-o-hydroxybenzylidene pyruvate aldolase Asymmetric Aldol Reaction Fluoropyruvate and aromatic aldehydes >98% nih.govresearchgate.net
Porcine Liver Esterase (PLE) Hydrolysis Dimethyl (E)-2-((3-phenylallyl)oxy)malonate derivative Enhanced ee in one-pot synthesis nih.gov

Emerging Synthetic Routes for Optically Active Butanoic Acid Derivatives

The field of asymmetric synthesis is continually evolving, with new methodologies offering improved efficiency, selectivity, and substrate scope. For the synthesis of chiral butanoic acid derivatives, several emerging routes hold significant promise.

Stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a product from a common starting material, is a highly sought-after goal. Recent advances include the use of dual-catalyst systems, such as a hybrid system of palladium and ruthenium complexes, for the asymmetric dehydrative condensation between allylic alcohols and β-keto esters. nih.gov By changing the stereochemistry of each metal complex, all four possible diastereomers of the product can be synthesized on demand. nih.gov

Another innovative approach involves the asymmetric transfer hydrogenation of substituted maleimides to access chiral succinimides, which are closely related to the target succinic acid structure. nih.gov This method, utilizing a dynamic kinetic resolution strategy, can generate both syn- and anti-configured products with excellent enantio- and diastereoselectivities by simply tuning the reaction conditions. nih.gov

Furthermore, chemoenzymatic one-pot cascade reactions are gaining traction. These processes combine chemical and enzymatic steps in a single reaction vessel, avoiding lengthy workup and purification procedures. An example is the asymmetric synthesis of α-hydroxy half-esters through a Ca²⁺-catalyzed researchgate.netnih.gov-Wittig rearrangement combined with a porcine liver esterase-mediated hydrolysis, which enhances the enantiomeric purity of the final products. nih.gov


Stereochemical Characterization and Elucidation

Techniques for Determining Absolute and Relative Stereochemistry

Determining the exact spatial orientation of substituents around a chiral center is a fundamental challenge in organic chemistry. For a molecule like (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid, a variety of techniques can be employed to assign its absolute and relative stereochemistry.

One powerful nonempirical approach is Exciton-Coupled Circular Dichroism (ECCD) . msu.edumtu.edu This method is particularly useful for chiral carboxylic acids. The technique involves derivatizing the carboxylic acid with a molecule containing at least two chromophores, such as a bis-zinc porphyrin "tweezer". msu.edunih.gov When the chiral analyte binds to this tweezer molecule, it induces a specific helical twist in the chromophores. This induced chirality results in a characteristic split Cotton effect in the circular dichroism (CD) spectrum. The sign of this "couplet" (positive or negative) is directly related to the absolute configuration of the chiral center, allowing for unambiguous assignment without relying on reference compounds. msu.edumtu.edu For this compound, the carboxylic acid moiety would be conjugated to a suitable carrier, and the resulting complex would be analyzed by CD spectroscopy to determine the stereochemistry. msu.edu

Another chiroptical technique involves the use of supramolecular cages. A stereodynamic cage can interact with a chiral dicarboxylic acid, leading to an amplification of the circular dichroism signal. nih.gov This interaction shifts the equilibrium between the cage's enantiomeric forms, and the resulting bias is detectable by CD spectroscopy, enabling the determination of the enantiomeric excess of the analyte. nih.gov

The table below summarizes key chiroptical techniques applicable to the target compound.

TechniquePrincipleApplication to this compound
Exciton-Coupled Circular Dichroism (ECCD) A chiral substrate induces a helical orientation between two chromophores in a host molecule, resulting in a predictable CD signal. msu.edumtu.eduThe carboxylic acid group is derivatized with a porphyrin tweezer host. The sign of the resulting CD couplet reveals the absolute configuration at the C3 position.
Supramolecular Probes A chiral analyte interacts with a stereodynamic (racemizing) host, shifting the host's equilibrium and producing a measurable CD signal. nih.govThe molecule could be encapsulated within a suitable chiral host, amplifying its chiroptical properties for analysis.
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral compound.While a fundamental property, it is an empirical method requiring comparison to a known standard or theoretical calculations for configurational assignment.

Importance of Enantiomeric Purity in Chiral Building Blocks

This compound is classified as a chiral building block, a molecule that is incorporated into the synthesis of larger, more complex structures. In fields such as pharmaceutical and materials science, the enantiomeric purity of these building blocks is of paramount importance. abcr.comnih.gov

The vast majority of biological molecules, including enzymes and receptors, are themselves chiral. abcr.com Consequently, the two enantiomers of a chiral drug often exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, harmful. Therefore, there is a high demand for methods that can produce and confirm the enantiomeric purity of bioactive compounds and their synthetic precursors. nih.gov

Using an enantiomerically pure building block like this compound ensures that the desired stereocenter is correctly installed in the final product. This strategy, known as enantiopure synthesis, avoids the need for difficult and costly chiral separations at later stages of the synthetic route. ethz.ch The high fidelity of modern analytical techniques is crucial for verifying that the enantiomeric excess (ee) of these building blocks meets the stringent requirements for their intended application, often exceeding 98% or 99% ee. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for molecular structure elucidation. While NMR spectra of two enantiomers in an achiral solvent are identical, their differentiation can be achieved by introducing a chiral environment.

This is commonly accomplished through the use of Chiral Derivatizing Agents (CDAs) . A CDA, which is itself enantiomerically pure, reacts with the target molecule to form two new diastereomeric compounds. For this compound, the carboxylic acid functional group could be reacted with a chiral alcohol, such as (R)-(-)-2-phenylglycinol, or a Mosher's acid derivative. nih.gov Since diastereomers have different physical properties, their NMR signals will differ. Protons and carbons near the newly formed stereocenter will exhibit distinct chemical shifts (Δδ) in the ¹H or ¹³C NMR spectrum, allowing for the quantification of the enantiomeric excess. nih.gov

Alternatively, Chiral Solvating Agents (CSAs) can be used. A CSA, such as (R)-2,2,2-trifluoro-1-(9-anthryl)-ethanol (TFAE), forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers, enabling their resolution and quantification directly in the NMR tube without chemical modification of the analyte.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) , can also be employed, particularly for conformationally rigid derivatives. By observing through-space correlations between protons, one can deduce the relative stereochemistry of different parts of the molecule.

NMR MethodPrincipleApplication to this compound
Chiral Derivatizing Agents (CDAs) Covalent reaction with an enantiopure reagent (e.g., Mosher's acid) to form diastereomers with distinct NMR spectra.The carboxylic acid is converted into a diastereomeric ester or amide. ¹H or ¹⁹F NMR analysis of the product allows for quantification of the enantiomeric ratio. nih.gov
Chiral Solvating Agents (CSAs) Non-covalent interaction with an enantiopure solvent additive to form transient diastereomeric complexes with different chemical shifts.The compound is dissolved with a CSA, causing the signals for the (S) and any contaminating (R) enantiomer to split, allowing for direct ee determination.
NOESY A 2D NMR technique that detects through-space interactions between protons, helping to establish the relative stereochemistry in rigid molecules.After conversion to a rigid cyclic derivative, NOESY could be used to confirm the relative orientation of substituents.

Mass Spectrometry (MS) Applications in Stereoisomer Differentiation

Mass spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z). Since enantiomers have identical masses, standard MS cannot differentiate them. However, advanced MS techniques can be applied, particularly in specialized studies.

One approach is to first separate the enantiomers using a chiral chromatography method, such as chiral High-Performance Liquid Chromatography (HPLC), and then detect them with a mass spectrometer. mdpi.com More advanced methods aim for direct differentiation within the mass spectrometer. This can be achieved by forming non-covalent diastereomeric complexes with a chiral selector molecule, often a metal-amino acid complex. acs.org These diastereomeric complex ions may have different stabilities or shapes, allowing them to be separated by techniques like Ion Mobility-Mass Spectrometry (IM-MS) , which separates ions based on their size and shape (collision cross-section). acs.org

Furthermore, while enantiomers have identical fragmentation patterns, diastereomers can exhibit different fragmentation behaviors under tandem mass spectrometry (MS/MS) conditions. nih.gov By derivatizing this compound with a chiral reagent to form diastereomers, one could potentially observe unique fragment ions or different relative intensities of common fragments, allowing for their differentiation. nih.gov For carboxylic acid derivatives, a common fragmentation pathway is the cleavage of the C-O bond to form an acylium ion (R-CO⁺), and the stability of this ion or subsequent fragments could be influenced by the stereochemistry of a diastereomeric derivative. libretexts.org

MS TechniquePrincipleApplication to this compound
LC-MS with Chiral Column Enantiomers are separated chromatographically before entering the mass spectrometer for detection. mdpi.comA solution of the compound is injected onto a chiral HPLC column; the separated (S) and (R) enantiomers are detected by MS, allowing for quantification.
Ion Mobility-Mass Spectrometry (IM-MS) Enantiomers are complexed with a chiral selector. The resulting diastereomeric ions have different shapes and can be separated based on their drift time in a gas-filled cell. acs.orgThe compound is complexed with a chiral selector (e.g., Cu(II) + L-histidine). The resulting diastereomeric complexes are analyzed by IM-MS to resolve the enantiomers.
Tandem MS (MS/MS) of Diastereomers Diastereomers, formed by derivatization with a chiral agent, can exhibit different fragmentation patterns upon collision-induced dissociation. nih.govAfter forming diastereomeric derivatives, MS/MS analysis could reveal stereochemistry-dependent fragmentation pathways, aiding in structural confirmation.

Applications of S 3 Benzyl 4 Methoxy 4 Oxobutanoic Acid in Complex Molecule Synthesis

Precursor in the Synthesis of Bioactive Compounds and Natural Products

The enantiomerically pure scaffold of (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid is a key starting point for the synthesis of various bioactive molecules. myskinrecipes.com Its structural framework is particularly suited for creating derivatives that can interact with biological targets with high specificity.

A notable application is in the development of novel hypoglycemic agents. nih.gov Researchers have designed and synthesized a series of α-benzylsuccinic acid derivatives based on the structure-activity relationship (SAR) of glinide antidiabetic drugs. nih.gov In these syntheses, the benzylsuccinic acid core, provided by molecules like this compound, is modified to produce target compounds with significant glucose-lowering effects. Preliminary pharmacological testing of these derivatives in mice revealed potent hypoglycemic activity, with some compounds demonstrating efficacy comparable to the commercial drug Nateglinide. nih.gov

The synthesis of these bioactive agents involves a sequence of reactions starting from the benzylsuccinic scaffold, including condensation, hydrolysis, anhydridization, amidation, and hydrogenation to yield the final target molecules. nih.gov The success of these derivatives underscores the importance of the benzylsuccinic acid moiety as a pharmacophore for this class of compounds.

Compound IDStructureHypoglycemic Activity
Nateglinide Reference DrugHigh
Compound 6c α-Benzylsuccinic Acid DerivativeGood
Compound 6e α-Benzylsuccinic Acid DerivativeHigh (potency similar to Nateglinide)
Compound 6g α-Benzylsuccinic Acid DerivativeGood
Data derived from studies on α-benzylsuccinic acid derivatives as hypoglycemic agents. nih.gov

Utilization as a Chiral Building Block in Pharmaceutical Intermediates

Chirality is a critical factor in drug design, as different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles. nbinno.com Chiral building blocks like this compound are therefore indispensable for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). myskinrecipes.comnbinno.combldpharm.com The predefined stereocenter in the molecule ensures that the desired stereochemistry is maintained throughout a synthetic sequence, which is essential for developing safe and effective drugs. nbinno.com

One of the most significant applications of this chiral building block is in the synthesis of Mitiglinide, a calcium salt of a benzylsuccinic acid derivative used for the treatment of type 2 diabetes. google.comgoogle.com The (S)-enantiomer of benzylsuccinic acid is a crucial intermediate in the production of this drug. google.com The synthetic process involves reacting the carboxylic acid moiety of an (S)-benzylsuccinic acid derivative with cis-hexahydroisoindoline to form an amide bond, yielding the direct precursor to Mitiglinide. google.com The efficiency and stability of this process are key to producing the highly pure final drug product. google.com The high demand for this specific enantiomer has even spurred the development of methods to racemize the unwanted (R)-enantiomer and convert it into the desired (S)-form, further highlighting its pharmaceutical importance. google.com

Integration into Multicomponent Reactions for Heterocyclic Scaffolds (e.g., β-lactams via Ugi reactions with related chiral amino acids)

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov The Ugi reaction is a prominent MCR that classically involves a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce a dipeptide-like product. beilstein-journals.org

A well-established variant of this reaction, the Ugi four-center, three-component reaction (U-4C-3CR), is widely used for the synthesis of β-lactam rings, which are core structures in many antibiotics. researchgate.netrsc.org This specific variant typically uses a β-amino acid, which serves as both the amine and the carboxylic acid component. beilstein-journals.orgrsc.org

While direct literature examples of this compound in Ugi reactions are not prevalent, its structure makes it a suitable candidate to act as the carboxylic acid component in a traditional four-component Ugi reaction. By combining it with a separate amino acid (or other amine), an aldehyde, and an isocyanide, it could be integrated into diverse heterocyclic scaffolds. This approach offers a pathway to novel peptidomimetics and other complex structures, leveraging the efficiency and diversity-generating power of MCRs. nih.govresearchgate.net The reaction would proceed through the initial formation of an imine from the amine and aldehyde, followed by the addition of the isocyanide and subsequent nucleophilic attack by the carboxylate of this compound to yield the final adduct.

Contributions to Protein Degrader Building Block Synthesis

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes small molecules, such as proteolysis-targeting chimeras (PROTACs), to eliminate disease-causing proteins from cells. sigmaaldrich.commtoz-biolabs.com PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. sigmaaldrich.com

The synthesis of PROTACs relies on a modular approach using "building blocks"—the individual components that are assembled to create the final degrader molecule. These building blocks require reactive functional groups, such as carboxylic acids or amines, to facilitate their conjugation into the final structure. sigmaaldrich.com

This compound possesses key features that make it an attractive candidate for a protein degrader building block. Its free carboxylic acid serves as a chemical handle for attachment to either a linker or a ligand. The chiral benzylsuccinic acid core can function as a rigid and stereochemically defined component of the linker, which is known to be a critical determinant of a PROTAC's efficacy. Alternatively, it could serve as a scaffold for the synthesis of novel ligands for either the target protein or the E3 ligase. While this specific molecule is not yet a widely cited component in published PROTACs, its structural attributes align perfectly with the design principles of these advanced therapeutics.

Role in Constructing Diverse Chemical Structures through its Methoxy (B1213986) and Benzyl (B1604629) Functionalities

The chemical versatility of this compound is enhanced by the presence of its distinct functional groups: a carboxylic acid, a methyl ester (methoxycarbonyl group), and a benzyl group. myskinrecipes.com Each of these sites can be selectively manipulated to generate a wide array of derivatives.

Carboxylic Acid: This is often the most reactive site for modifications. It can be readily converted into amides, a crucial transformation in the synthesis of the antidiabetic drug Mitiglinide. google.com Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or activation via conversion to an acid chloride with reagents like thionyl chloride are commonly employed for this purpose. google.comnih.gov

Methoxycarbonyl Group (Methyl Ester): The methyl ester provides a latent carboxylic acid functionality. It can be selectively hydrolyzed under basic or acidic conditions to yield the corresponding dicarboxylic acid, (S)-2-benzylsuccinic acid. This dicarboxylic acid can then be used in further transformations, such as the formation of cyclic anhydrides. nih.gov The ester can also potentially undergo transesterification to install different alkyl groups or be reduced to an alcohol.

Benzyl Group: The benzyl group offers several opportunities for diversification. The aromatic ring can undergo electrophilic substitution reactions to introduce additional functional groups. More commonly in pharmaceutical synthesis, the entire benzyl group can be removed through catalytic hydrogenation. This debenzylation reaction unmasks a different part of the molecule, providing another route for structural modification.

This trifecta of functional groups allows chemists to use this compound as a branching point in a synthetic scheme, enabling the construction of diverse molecular architectures for medicinal chemistry and drug development. myskinrecipes.com

Mechanistic and Kinetic Investigations of 4 Oxobutanoic Acid Systems

Reaction Kinetics and Proposed Mechanisms of Oxidation Reactions Involving 4-Oxobutanoic Acids

Kinetic studies on the oxidation of 4-oxo-4-arylbutanoic acids, which are structurally analogous to (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid, have been conducted using various oxidizing agents. A common subject of these investigations is 4-oxo-4-phenylbutanoic acid.

Research has shown that the oxidation of these substrates is typically first-order with respect to the oxidant, the 4-oxo acid substrate, and the concentration of H+ ions. derpharmachemica.comorientjchem.orge-journals.in For instance, in the oxidation of 4-oxo-4-phenylbutanoic acid by tripropylammonium (B8586437) fluorochromate (TriPAFC), the reaction follows first-order kinetics for each of these components. derpharmachemica.comorientjchem.org Similarly, studies using N-bromophthalimide as the oxidant found the total reaction to be second-order, being first-order in both the oxidant and the substrate. researchgate.net The rate of these reactions often increases with a higher concentration of H+ ions, indicating that a protonated form of the oxidant is the primary reactive species. derpharmachemica.comresearchgate.net

Based on these kinetic observations, a general mechanism for the oxidation of 4-oxo acids has been proposed. This mechanism often involves the enol form of the 4-oxo acid. The reaction is believed to proceed through the following key steps:

Protonation of the oxidizing agent in the acidic medium. orientjchem.orgresearchgate.net

The rate-determining step, which involves the attack of the protonated oxidant on the enol form of the 4-oxo acid. orientjchem.orgresearchgate.net This step is consistent with the observation that the rate of enolisation is often greater than the rate of oxidation. orientjchem.org

The formation of an intermediate complex, such as a carbocationic bromate (B103136) ester in oxidations involving acid bromate. researchgate.net

This intermediate then undergoes further rapid steps, which may include cyclization and carbon-carbon bond cleavage, to yield the final oxidation products. derpharmachemica.comresearchgate.net In the oxidation of 4-oxo-4-phenylbutanoic acid, benzoic acid is a commonly identified product. derpharmachemica.comorientjchem.orge-journals.in

The reaction kinetics are generally unaffected by changes in ionic strength, suggesting that neutral molecules or an ion and a neutral molecule are involved in the rate-determining step. e-journals.inresearchgate.net

Influence of Substituents on Reaction Rates and Pathways in Analogous Systems

The electronic nature of substituents on the aromatic ring of 4-oxo-4-arylbutanoic acids significantly influences the rate of oxidation reactions. researchgate.net These substituent effects are transmitted primarily through inductive and resonance effects. ucsb.edu

Studies consistently show that electron-releasing substituents accelerate the reaction rate, while electron-withdrawing substituents have a retarding effect. researchgate.net This is because electron-donating groups increase the electron density on the reaction center, stabilizing the transition state which often involves the development of a positive charge. researchgate.net Conversely, electron-withdrawing groups destabilize this positively charged transition state, slowing down the reaction. pressbooks.pub

The observed order of reactivity for various substituents on the phenyl group of 4-oxo-4-arylbutanoic acids in oxidation by N-bromophthalimide is a clear illustration of this principle. researchgate.net

Table 1: Reactivity Order of Substituted 4-Oxo-4-arylbutanoic Acids

Substituent (Y) in Y–C₆H₄COCH₂CH₂COOH Relative Reactivity Electronic Effect
4-methoxy (-OCH₃) Highest Electron-Donating
4-methyl (-CH₃) Electron-Donating
4-phenyl (-C₆H₅) Electron-Donating
Hydrogen (-H) Neutral (Reference)
4-chloro (-Cl) Electron-Withdrawing
4-bromo (-Br) Electron-Withdrawing

This table illustrates the trend where electron-donating groups enhance the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

The influence of substituents can be quantified using Hammett plots. In some studies, a plot of the logarithm of the rate constant (log k) against Hammett's substituent constants (σ) may show a curve, but a linear relationship is often found when using exalted sigma values (Brown's σ+), which are used for reactions involving the formation of a positive charge that can be delocalized into the aromatic ring by resonance. researchgate.net The negative slope of such plots confirms that electron-donating groups accelerate the reaction. researchgate.net

Transition State Analysis and Activation Parameters in Related Oxidative Processes

The analysis of activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provides deeper insight into the transition state of the reaction. These parameters are typically calculated from the temperature dependence of the reaction rate using the Arrhenius and Eyring equations. derpharmachemica.comresearchgate.net

Kinetic studies of the oxidation of 4-oxo-4-phenylbutanoic acid have determined these parameters, which support the proposed mechanisms. derpharmachemica.comorientjchem.org

Table 2: Activation Parameters for the Oxidation of 4-Oxo-4-phenylbutanoic Acid by Tripropylammonium Fluorochromate

Parameter Value Unit
Enthalpy of Activation (ΔH‡) 54.3 kJ mol⁻¹
Entropy of Activation (ΔS‡) -125.4 J K⁻¹ mol⁻¹

These values were determined in a 50% acetic acid-water medium at 303 K. orientjchem.org

The negative value for the entropy of activation (ΔS‡) is significant. orientjchem.org It suggests a more ordered transition state compared to the reactants. This is consistent with a mechanism that involves the formation of a complex between the oxidant and the substrate in the rate-determining step, leading to a loss of degrees of freedom. orientjchem.org This supports the proposed associative mechanisms where multiple species come together to form the activated complex.

Enzymatic Mechanism Studies Utilizing Structurally Related Benzyl-Containing Oxobutanoic Acid Analogs

While specific enzymatic studies on this compound are not widely documented, the principles of enzymatic catalysis can be understood by examining enzymes that act on structurally related molecules. Enzymes are highly specific biological catalysts that accelerate reaction rates by lowering the activation energy. teachmephysiology.com The study of how enzymes bind to their substrates and convert them into products is known as enzyme kinetics. youtube.com

A relevant example involves the enzyme chymotrypsin (B1334515). The chemical name for a derivative of chymotrypsin includes the moiety 4-oxobutanoic acid linked to a structure containing a phenyl group, making it a complex analog. pacehospital.com Chymotrypsin is a protease that catalyzes the hydrolysis of peptide bonds. pacehospital.com

The mechanism of enzyme action is often described by the Michaelis-Menten model, which involves the formation of an enzyme-substrate (ES) complex. teachmephysiology.combasicmedicalkey.com

E + S ⇌ ES → E + P

Where E is the enzyme, S is the substrate, ES is the enzyme-substrate complex, and P is the product.

Key kinetic parameters in this model are:

Vmax : The maximum rate of the reaction, achieved when the enzyme's active sites are saturated with the substrate. teachmephysiology.com

Km (Michaelis constant) : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate. teachmephysiology.com

Enzymes achieve their catalytic power by stabilizing the transition state of the reaction. teachmephysiology.com The enzyme's active site is a specific region that binds the substrate and facilitates its conversion to the product. The "induced fit" model suggests that the active site can change its conformation upon substrate binding to better fit the transition state, thereby lowering the activation energy required for the reaction to proceed. teachmephysiology.com In the context of a benzyl-containing oxobutanoic acid analog, an enzyme would specifically recognize and bind this structure, orienting it perfectly for a chemical transformation, such as oxidation or hydrolysis, through the precise positioning of catalytic amino acid residues.

Derivatization and Functionalization Chemistry

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety in (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid is a primary site for a range of chemical modifications, allowing for the introduction of diverse functionalities.

Standard amide bond formation reactions can be readily applied to the carboxylic acid group. Coupling with primary or secondary amines in the presence of a suitable activating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium(IV) chloride, can yield the corresponding amides. jackwestin.comnih.govyoutube.com The choice of coupling agent and reaction conditions can be optimized to accommodate a wide range of amine substrates, from simple alkylamines to more complex chiral auxiliaries.

AmineCoupling AgentProductReference
Primary Amine (R-NH₂)DCC(S)-3-Benzyl-N-R-4-methoxy-4-oxobutanamide youtube.com
Secondary Amine (R₂NH)TiCl₄(S)-3-Benzyl-N,N-R₂-4-methoxy-4-oxobutanamide nih.gov

Furthermore, the carboxylic acid can be reduced to a primary alcohol. This transformation typically requires the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemistrysteps.com It is important to note that milder reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com The reduction of the carboxylic acid would yield (S)-methyl 3-(hydroxymethyl)-4-phenylbutanoate.

Esterification and Hydrolysis of the Methyl Ester Moiety

The methyl ester group provides another handle for the chemical modification of this compound.

Esterification of the existing carboxylic acid can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis. However, a more common transformation involving the ester moiety is its hydrolysis back to the corresponding dicarboxylic acid, (S)-2-benzylsuccinic acid. This reaction is typically carried out under basic conditions, for example, using an aqueous solution of a hydroxide (B78521) salt such as potassium hydroxide, followed by acidification. google.com The selective hydrolysis of the methyl ester in the presence of other sensitive functional groups can be a synthetic challenge, and enzymatic methods can offer a high degree of selectivity. thieme-connect.de

Transesterification, the conversion of one ester to another, is also a viable transformation. This can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. cymitquimica.com

ReactionReagentsProductReference
Hydrolysis1. KOH, H₂O 2. H⁺(S)-2-Benzylsuccinic acid google.com
TransesterificationR-OH, H⁺ or base(S)-3-Benzyl-4-(alkoxy)-4-oxobutanoic acid cymitquimica.com

Reactions Involving the Ketone Functionality

It is important to clarify that the chemical name "this compound" designates a substituted butanoic acid derivative and not a ketone. The structure contains a carboxylic acid group (-COOH) and a methyl ester group (-COOCH₃), but no ketone (C=O) functionality within the carbon chain. The "oxo" in the name refers to the carbonyl of the ester group. Therefore, reactions directly involving a ketone functionality are not applicable to this molecule.

Transformations of the Benzyl (B1604629) Group

The benzyl group in this compound can undergo several transformations, primarily through catalytic hydrogenation.

Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source can be employed to remove the benzyl group, leading to the formation of (S)-3-carboxy-4-methoxy-4-oxobutanoic acid (a substituted succinic acid derivative). researchgate.net This debenzylation reaction is a common strategy in organic synthesis for the removal of a benzyl protecting group. organic-chemistry.org The conditions for hydrogenation can often be controlled to selectively debenzylate without reducing other functional groups, although the carboxylic acid and ester are generally stable under these conditions. organic-chemistry.orgqub.ac.uk

ReactionCatalystProductReference
HydrogenolysisH₂, Pd/C(S)-3-Carboxy-4-methoxy-4-oxobutanoic acid researchgate.net

Synthesis of Novel Chiral Amino Acid Derivatives from Butanoic Acid Scaffolds

One of the most promising applications of this compound is its use as a chiral scaffold for the synthesis of novel β-amino acids. The structural framework of this molecule is well-suited for conversion into β-amino acid derivatives, which are valuable building blocks in medicinal chemistry and peptidomimetic studies. illinois.edunih.gov

A key synthetic strategy involves the conversion of the carboxylic acid functionality into an amine via a Curtius rearrangement. chemistrysteps.com This reaction sequence typically involves the formation of an acyl azide (B81097) from the carboxylic acid, which then undergoes thermal or photochemical rearrangement to an isocyanate. The isocyanate can then be trapped with a suitable nucleophile, such as water or an alcohol, to yield the corresponding amine or carbamate-protected amine. ethz.ch

Starting from this compound, a Curtius rearrangement of the carboxylic acid group would lead to the formation of a β-amino acid derivative, specifically a derivative of β-benzyl-β-alanine methyl ester. This approach provides a stereocontrolled route to enantiomerically pure β-amino acids. chemistrysteps.com

Advanced Spectroscopic and Computational Research

High-Resolution NMR Studies for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for the structural elucidation of organic molecules like (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid.

¹H NMR: This technique would provide detailed information about the proton environments within the molecule. The benzyl (B1604629) group would exhibit characteristic signals in the aromatic region (typically δ 7.2-7.4 ppm). The protons of the butanoic acid backbone and the methoxy (B1213986) group would appear in the aliphatic region. The chemical shifts, integration values (proton count), and coupling patterns (spin-spin splitting) would allow for the unambiguous assignment of each proton.

¹³C NMR: This analysis would identify all unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons of the benzyl group, the carbons of the aliphatic chain, and the methoxy carbon.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between protons and carbons, confirming the complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) (Note: These are estimated values and require experimental verification.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 12.0 175 - 180
Ester Carbonyl (-COO-) - 170 - 175
Methoxy (-OCH₃) 3.6 - 3.8 50 - 55
Benzyl Aromatic C-H 7.1 - 7.4 125 - 130
Benzyl CH₂ 2.8 - 3.2 35 - 40
Butanoic Acid Backbone CH 2.9 - 3.3 40 - 45

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the C=O stretches of both the carboxylic acid and the ester functional groups (typically in the range of 1700-1760 cm⁻¹). C-O stretching vibrations and aromatic C-H and C=C bending frequencies would also be observable.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations of the benzyl group are often strong in Raman spectra. This technique can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The presence of the benzene (B151609) ring in the benzyl group is expected to give rise to characteristic electronic absorptions in the ultraviolet region, typically around 254-260 nm, corresponding to π→π* transitions. The carbonyl groups may also exhibit weaker n→π* transitions at longer wavelengths.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties and Reaction Mechanism Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the properties of molecules. For this compound, DFT calculations could be used to:

Optimize the molecular geometry to determine the most stable conformation.

Predict NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Calculate electronic properties such as HOMO-LUMO energy gaps, which provide insights into the molecule's reactivity.

Model potential reaction mechanisms involving the compound.

Chromatographic Techniques (e.g., HPLC, UPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound.

Purity Assessment: Reversed-phase HPLC or UPLC methods can be developed to separate the target compound from any starting materials, byproducts, or degradation products. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity determination.

Enantiomeric Excess Determination: Since the molecule is chiral, specialized chiral chromatography is required to determine its enantiomeric purity or enantiomeric excess (e.e.). This involves using a chiral stationary phase (CSP) in an HPLC or UPLC system that can differentiate between the (S) and (R)-enantiomers, resulting in two separate peaks. The relative areas of these peaks are used to calculate the enantiomeric excess. heraldopenaccess.usuma.es

Table 2: Mentioned Compounds

Compound Name
This compound

Q & A

Basic: What are common synthetic routes for (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid?

Methodological Answer:
The synthesis typically involves enantioselective strategies, such as chiral auxiliaries or asymmetric catalysis, to achieve the (S)-configuration. A plausible route includes:

Knoevenagel Condensation : Reacting benzyl-protected malonate derivatives with methoxy-substituted aldehydes to form the α,β-unsaturated ester intermediate .

Asymmetric Hydrogenation : Using chiral catalysts (e.g., Ru-BINAP complexes) to reduce the double bond with high enantiomeric excess .

Hydrolysis and Oxidation : Sequential deprotection and oxidation steps to yield the final oxobutanoic acid scaffold.
Key challenges include maintaining stereochemical integrity during hydrolysis and avoiding racemization.

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:
Advanced strategies involve:

  • Chiral Chromatography : Use of HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers post-synthesis .
  • Dynamic Kinetic Resolution (DKR) : Combining enzymatic resolution with metal catalysts to continuously invert undesired enantiomers during synthesis .
  • In-line Monitoring : Employing real-time spectroscopic techniques (e.g., FTIR or Raman) to track stereochemical changes during reaction progression .
    Data from similar compounds (e.g., 4-methoxy derivatives) suggest that reaction temperature and solvent polarity critically influence enantioselectivity .

Basic: What spectroscopic methods are used for structural characterization?

Methodological Answer:
Standard techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm methoxy, benzyl, and carbonyl groups. DEPT-135 can distinguish CH2_2 and CH3_3 signals in the butanoic acid chain .
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Polarimetry : To assess optical activity and confirm the (S)-configuration .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation in solvents like ethanol/water mixtures to obtain high-quality crystals .
  • SHELX Refinement : Employ SHELXL for structure solution and refinement, leveraging its robustness in handling small-molecule data even with twinning or weak diffraction .
  • Validation Tools : Cross-check with PLATON or Mercury to validate hydrogen bonding and torsional angles. For example, the methoxy group’s orientation can be confirmed via intermolecular interactions in the crystal lattice .

Basic: What biological screening approaches are used for this compound?

Methodological Answer:

  • In vitro Assays : Test antimicrobial activity via broth microdilution (e.g., MIC against S. aureus or E. coli) .
  • Enzyme Inhibition : Screen against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate anticancer potential .

Advanced: How can mechanistic studies elucidate its biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., COX-2 or HDACs) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .
  • Metabolomic Profiling : LC-MS/MS to track downstream metabolic changes in treated cells, identifying pathways like apoptosis or oxidative stress .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents .
  • Waste Disposal : Segregate acidic waste and neutralize with sodium bicarbonate before disposal .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. Methoxy groups are prone to hydrolysis in humid conditions .
  • Light Sensitivity : UV-vis spectroscopy to assess photodegradation; amber vials are recommended for long-term storage .
  • Cryopreservation : For labile samples, store at -80°C under argon to prevent oxidation of the benzyl group .

Basic: How can purity be assessed post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against standards .
  • Elemental Analysis : Confirm C, H, and O content within ±0.4% of theoretical values .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) to detect impurities .

Advanced: What strategies resolve contradictions in spectroscopic data?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish benzyl protons from methoxy groups .
  • Computational Modeling : Gaussian09 simulations to predict 1^1H NMR shifts and compare with experimental data .
  • Synchrotron XRD : High-resolution data to resolve ambiguous bond lengths/angles, especially in stereoisomers .

Basic: What are its applications in organic synthesis?

Methodological Answer:

  • Chiral Building Block : Used in asymmetric synthesis of pharmaceuticals (e.g., β-lactam antibiotics) .
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions to introduce aryl groups at the benzyl position .

Advanced: How can computational methods optimize reaction pathways?

Methodological Answer:

  • DFT Calculations (Gaussian) : Model transition states to predict regioselectivity in nucleophilic additions .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents .
  • Microkinetic Modeling : Simulate reaction networks to identify rate-limiting steps and improve yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.